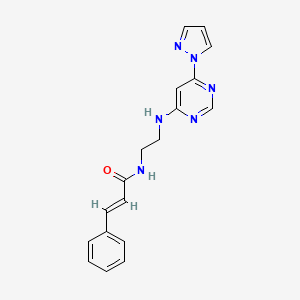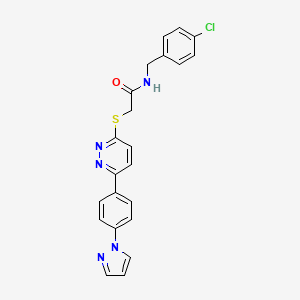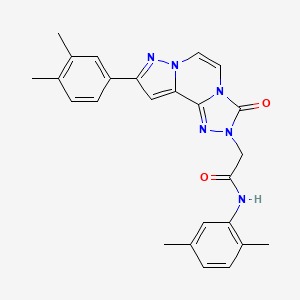
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide” is a compound that is part of the pyrimidine-derived polycyclic nitrogen heterocycles . These compounds are of interest as N,N,N-tridentate ligands for the synthesis of transition metal coordination compounds .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods. For example, nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90, and NOESY), high-resolution mass spectrometry (ESI-TOF-HRMS), and infrared spectroscopy (ATR-IR) can be used .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that the substitution of the phenylsulfonamide moiety with an unsubstituted pyrazol-4-yl ring can lead to more potent inhibition of certain kinases .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For instance, the melting point can be determined experimentally . Additionally, nuclear magnetic resonance (NMR) spectroscopy can provide information about the chemical environment of certain atoms in the molecule .Scientific Research Applications
Synthesis and Anticancer Activity
Rahmouni et al. (2016) detailed the synthesis of novel pyrazolopyrimidines derivatives with significant anticancer and anti-5-lipoxygenase activities. Their study demonstrated the potential of these compounds as therapeutic agents in cancer treatment, laying the groundwork for further exploration of their biological efficacy (Rahmouni et al., 2016). Similarly, Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives, revealing their antitumor, antifungal, and antibacterial pharmacophore sites through X-Ray crystal study and bioactivities analysis (Titi et al., 2020).
Antibacterial and Insecticidal Potential
The work by Deohate and Palaspagar (2020) focused on the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiation, evaluating their insecticidal and antibacterial potential. This study contributes to understanding the structural basis behind the biological activities of these compounds (Deohate & Palaspagar, 2020).
Antimicrobial and Anticancer Agents
Further research into the antimicrobial and anticancer properties of pyrazole derivatives was conducted by Padmavathi et al. (2011), who synthesized amido-linked pyrrolyl and pyrazolyl-oxazoles, thiazoles, and imidazoles. These compounds displayed strong antibacterial activity against Bacillus subtilis and antifungal activity against Penicillium chrysogenum, highlighting their potential as antimicrobial agents (Padmavathi et al., 2011).
Adenosine Receptor Affinity
Harden et al. (1991) explored the adenosine receptor affinity of pyrazolo[3,4-d]pyrimidine analogues, demonstrating their potential as A1 adenosine receptor affinity agents. This study provides valuable insights into the therapeutic applications of pyrazolopyrimidine derivatives in modulating adenosine receptor activities (Harden et al., 1991).
Future Directions
The synthesis of such hybrid compounds as 2,4(6)-bis(pyridin-2-yl)pyrimidines, 6(4)-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidines, 2-(1H-pyrazol-1-yl)-4(6)-(pyridin-2-yl)pyrimidines, and 2,4(6)-bis(1H-pyrazol-1-yl)pyrimidines, and their use as ligands for the subsequent synthesis of coordination compounds of transition metals is promising .
Mechanism of Action
- The primary target of this compound is acetylcholinesterase (AChE) . AChE is a crucial enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Its role is to terminate neural impulses at cholinergic synapses, allowing for proper nerve signal transmission.
- The compound’s action impacts oxidative stress. Cells produce free radicals and reactive oxygen species (ROS) during routine metabolic processes. Under cellular damage, ROS levels increase significantly. Oxidative stress negatively affects various cellular components. Malondialdehyde (MDA) serves as a common biomarker for oxidative injury. It forms from lipid peroxides and reflects oxidative stress .
Target of Action
Mode of Action
- interacts with AChE. By inhibiting AChE activity, it prevents the breakdown of acetylcholine, leading to increased acetylcholine levels at synapses. This disruption affects normal nerve pulse transmission, resulting in behavioral changes, impaired body movement, and reduced survival in organisms .
Biochemical Pathways
properties
IUPAC Name |
(E)-3-phenyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(8-7-15-5-2-1-3-6-15)20-11-10-19-16-13-17(22-14-21-16)24-12-4-9-23-24/h1-9,12-14H,10-11H2,(H,20,25)(H,19,21,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCCSNWBAZRVJF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2557580.png)

![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/no-structure.png)

![ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate](/img/structure/B2557587.png)




![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2557596.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2557600.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-phenylpropyl)methanesulfonamide](/img/structure/B2557603.png)